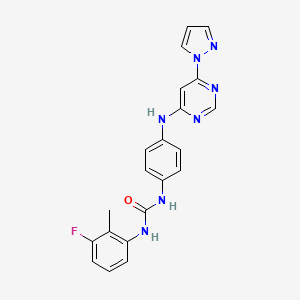

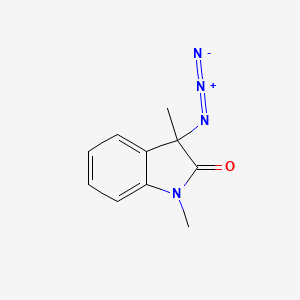

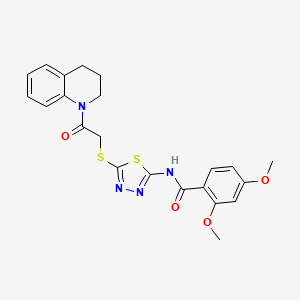

3-Azido-1,3-dimethylindol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azido-1,3-dimethylindol-2-one is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of azidoindolines, which are known for their unique reactivity and utility in various fields, including medicinal chemistry and synthetic organic chemistry.

Aplicaciones Científicas De Investigación

3-Azido-1,3-dimethylindol-2-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound’s potential biological activity makes it a valuable target for drug discovery and development.

Synthetic Organic Chemistry: Its unique reactivity allows for the synthesis of complex molecules and the exploration of new synthetic pathways.

Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.

Industrial Applications:

Mecanismo De Acción

Safety and Hazards

Azides are a highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . Organic azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The health hazards of azides are dependent upon the type of azide, concentration, and type of exposure . Azide exposure can occur through inhalation, ingestion, or absorption .

Direcciones Futuras

The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties . When –NO2 and –N3 explosophoric groups were introduced on a quaternary carbon center, a novel gem⁃azidonitro explosophore will be constructed and the properties, especially the thermal properties, will be significantly changed .

Métodos De Preparación

The synthesis of 3-Azido-1,3-dimethylindol-2-one can be achieved through several methods, including:

Iodine-Mediated Azidation: This method involves the use of iodine as a mediator to introduce the azido group into the indoline framework.

Metal-Catalyzed Azidation: Transition metals such as copper or palladium are used to catalyze the azidation process.

Electrochemical Azidation: This technique employs electrochemical methods to facilitate the azidation reaction.

Photochemical Azidation: Light-induced reactions are used to introduce the azido group.

Combination of Oxidant and Azide Source: This method uses a combination of an oxidizing agent and an azide source to achieve azidation.

Nucleophilic Azidation: This approach involves the nucleophilic substitution of a suitable leaving group with an azide ion.

Industrial production methods for this compound typically involve scaling up these laboratory techniques to produce the compound in larger quantities while ensuring safety and efficiency.

Análisis De Reacciones Químicas

3-Azido-1,3-dimethylindol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.

Reduction: Reduction reactions can convert the azido group into an amine group, resulting in the formation of 1,3-dimethylindol-2-one derivatives.

Substitution: The azido group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Cycloaddition: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles and other heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

3-Azido-1,3-dimethylindol-2-one can be compared with other similar compounds, such as:

3-Azidoindole: Another azidoindoline derivative with similar reactivity and applications.

1,3-Dimethylindol-2-one: The non-azido counterpart of this compound, which lacks the azido group but shares the indoline framework.

Azidothymidine (AZT): A well-known azido compound used in antiviral therapy, which shares the azido functional group but has a different core structure.

Propiedades

IUPAC Name |

3-azido-1,3-dimethylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-10(12-13-11)7-5-3-4-6-8(7)14(2)9(10)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPBNWLVPOMCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)

![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)